molecular formula C16H33N B14288145 N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine CAS No. 119994-85-3

N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine

Cat. No.: B14288145
CAS No.: 119994-85-3
M. Wt: 239.44 g/mol
InChI Key: JVWKQBRUVABZRJ-UHFFFAOYSA-N
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Description

N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a long dodecyl chain attached to a nitrogen atom, which is also bonded to a methyl group and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine can be achieved through several methods. One common approach involves the alkylation of dodecylamine with N-methyl-N-(prop-2-en-1-yl)amine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkylating agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines .

Scientific Research Applications

N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(prop-2-en-1-yl)methanesulfonamide
  • N-Methyl-2-propen-1-amine
  • N,N-Dimethyl-2-propyn-1-amine

Uniqueness

N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine is unique due to its long dodecyl chain, which imparts distinct physicochemical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications .

Properties

CAS No.

119994-85-3

Molecular Formula

C16H33N

Molecular Weight

239.44 g/mol

IUPAC Name

N-methyl-N-prop-2-enyldodecan-1-amine

InChI

InChI=1S/C16H33N/c1-4-6-7-8-9-10-11-12-13-14-16-17(3)15-5-2/h5H,2,4,6-16H2,1,3H3

InChI Key

JVWKQBRUVABZRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(C)CC=C

Origin of Product

United States

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